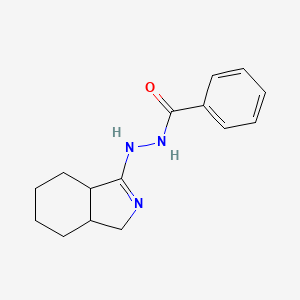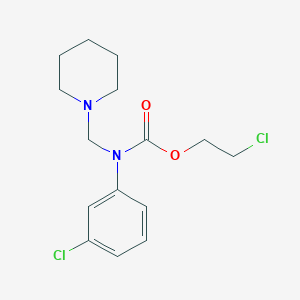
N'-(3a,4,5,6,7,7a-hexahydro-3H-isoindol-1-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3a,4,5,6,7,7a-hexahydro-3H-isoindol-1-yl)benzohydrazide is a chemical compound registered in the PubChem database
Preparation Methods
The synthesis of N'-(3a,4,5,6,7,7a-hexahydro-3H-isoindol-1-yl)benzohydrazide involves multiple steps, including specific reaction conditions and reagents. Industrial production methods often employ advanced techniques to ensure high yield and purity. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents.
Chemical Reactions Analysis
N'-(3a,4,5,6,7,7a-hexahydro-3H-isoindol-1-yl)benzohydrazide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are well-documented, and the major products formed from these reactions are of significant interest to researchers.
Scientific Research Applications
N'-(3a,4,5,6,7,7a-hexahydro-3H-isoindol-1-yl)benzohydrazide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it plays a role in studying cellular processes. In medicine, it has potential therapeutic applications, and in industry, it is used in the production of various materials.
Mechanism of Action
The mechanism of action of N'-(3a,4,5,6,7,7a-hexahydro-3H-isoindol-1-yl)benzohydrazide involves specific molecular targets and pathways. Understanding these mechanisms is crucial for its application in therapeutic contexts and other scientific research areas.
Comparison with Similar Compounds
N'-(3a,4,5,6,7,7a-hexahydro-3H-isoindol-1-yl)benzohydrazide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. The comparison helps in understanding the distinct features and potential advantages of this compound.
Properties
IUPAC Name |
N'-(3a,4,5,6,7,7a-hexahydro-3H-isoindol-1-yl)benzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c19-15(11-6-2-1-3-7-11)18-17-14-13-9-5-4-8-12(13)10-16-14/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVKYOOENFHQAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CN=C2NNC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2C(C1)CN=C2NNC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-benzyl-1-(methylamino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-dione](/img/structure/B8041695.png)
![N-[2-hydroxy-5-[[3-(methylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B8041702.png)


![N-[[benzenesulfonyl(methyl)amino]methyl]-N-methylbenzenesulfonamide](/img/structure/B8041727.png)

![4-amino-2-chloro-5-hydroxy-N-[3-(methanesulfonamido)phenyl]benzenesulfonamide](/img/structure/B8041750.png)


![3-phenyl-6,7,8,9,10,11-hexahydro-5H-[1,2,4]triazolo[4,3-a]azonine](/img/structure/B8041772.png)
![Ethyl 2-[2-(morpholin-4-ylcarbamoyl)anilino]-2-oxoacetate](/img/structure/B8041778.png)


![2-[N-(2-acetyloxyethyl)-2-methoxyanilino]ethyl acetate](/img/structure/B8041796.png)
